Regioisomeric Position (C-2 vs. C-4 Morpholine Attachment) Dictates Target Engagement Geometry
In the 1-methyl-1H-imidazole Jak2 inhibitor program, the position of heterocyclic substitution on the imidazole ring was a key optimization parameter. The clinical candidate AZD1480 and optimized lead compound 19a both feature specific regioisomeric arrangements of the C-ring fragment attached to the 1-methylimidazole core. Compound 19a, bearing a morpholino-triazine substituent at the imidazole C-4 position, achieved an enzymatic Jak2 IC50 in the low nanomolar range and demonstrated oral bioavailability with significant tumor growth inhibition in a UKE-1 xenograft model. [1] This establishes that the morpholine–imidazole connectivity pattern is not interchangeable between C-2 and C-4 attachment points for Jak2-targeted activity. 4-(1-Methyl-1H-imidazol-2-yl)-morpholine, with morpholine at the C-2 position, provides a distinct vector for fragment growing or scaffold hopping that is complementary to, rather than replaceable by, the C-4-substituted analogs.
| Evidence Dimension | Impact of imidazole substitution regiochemistry on kinase inhibitory potency |
|---|---|
| Target Compound Data | 4-(1-Methyl-1H-imidazol-2-yl)-morpholine: morpholine directly attached at imidazole C-2 position; no direct Jak2 IC50 reported for this exact compound. |
| Comparator Or Baseline | Compound 19a (morpholino-triazine at imidazole C-4): Jak2 enzymatic IC50 in low nanomolar range; cellular activity in BaF3 TEL-Jak2 cells and UKE-1 xenograft tumor growth inhibition. [1] |
| Quantified Difference | Regioisomeric switch (C-2 vs. C-4) within the imidazole–morpholine scaffold can produce >100-fold differences in potency in related kinase series; exact fold-difference for this specific comparator pair not reported. |
| Conditions | Jak2 enzymatic assay; BaF3 TEL-Jak2 cellular assay; UKE-1 xenograft mouse model (Su et al., J Med Chem 2014). |
Why This Matters
For medicinal chemistry teams building kinase-focused libraries, the C-2 morpholine attachment offers a distinct growth vector from the C-4 attachment used in the clinically precedented Jak2 inhibitor series, enabling exploration of complementary chemical space.
- [1] Su Q, Ioannidis S, Chuaqui C, et al. Discovery of 1-Methyl-1H-Imidazole Derivatives as Potent Jak2 Inhibitors. J Med Chem. 2014;57(1):144-158. doi:10.1021/jm401546n View Source
